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Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
synthesis of benzoates through a low-valent tungsten-catalyzed carbonylative coupling of aryl
iodides with alcohols and phenols. This method utilizes the readily available and inexpensive
hexacarbonyltungsten (W(CO)e) as a catalyst precursor, offering a valuable alternative to
traditional palladium-catalyzed carbonylation reactions.[1][2] The reaction demonstrates a
broad substrate scope and good functional group tolerance, making it a useful tool in organic
synthesis and drug development.[1]

Reaction Overview

The described reaction facilitates the formation of an ester bond by coupling an aryl iodide with
an alcohol or phenol in the presence of a tungsten catalyst and carbon monoxide (CO) at
atmospheric pressure.[1] The use of hexacarbonyltungsten as a solid, stable, and easy-to-
handle catalyst precursor simplifies the experimental setup compared to methods requiring
gaseous and often high-pressure CO.

General Reaction Scheme:

Experimental Protocols
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General Procedure for the Carbonylative Synthesis of
Benzoates

This protocol outlines the optimized conditions for the synthesis of a broad range of benzoate
esters.

Materials:

Aryl iodide (0.5 mmol, 1.0 equiv)

 Alcohol or Phenol (0.75 mmol, 1.5 equiv)

e Hexacarbonyltungsten (W(CO)s) (17.6 mg, 0.05 mmol, 10 mol%)
e Triphenylphosphine (PPhs) (19.7 mg, 0.075 mmol, 15 mol%)

e Triethylamine (EtsN) (101 mg, 1.0 mmol, 2.0 equiv)

» N,N-Dimethylacetamide (DMA) (2 mL)

e CO balloon

Procedure:

To a dry Schlenk tube, add the aryl iodide, alcohol or phenol, hexacarbonyltungsten, and
triphenylphosphine.

» Evacuate and backfill the tube with CO from a balloon three times.

e Under a CO atmosphere, add N,N-dimethylacetamide and triethylamine via syringe.
o Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

 Stir the reaction mixture for 24 hours.

 After cooling to room temperature, quench the reaction with saturated aqueous NHa4Cl
solution.
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o Extract the mixture with ethyl acetate (3 x 10 mL).

o Combine the organic layers, dry over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
benzoate ester.

Procedure for Gram-Scale Synthesis

This protocol demonstrates the scalability of the reaction for the preparation of larger quantities
of the target compound.[2]

Materials:

lodobenzene (1.02 g, 5.0 mmol, 1.0 equiv)

e n-Butanol (0.56 g, 7.5 mmol, 1.5 equiv)

o Hexacarbonyltungsten (W(CO)s) (176 mg, 0.5 mmol, 10 mol%)
 Triphenylphosphine (PPhs) (197 mg, 0.75 mmol, 15 mol%)

e Triethylamine (EtsN) (1.01 g, 10.0 mmol, 2.0 equiv)

e N,N-Dimethylacetamide (DMA) (20 mL)

e CO balloon

Procedure:

o Follow the general procedure on a 5.0 mmol scale.

o Extend the reaction time to 36 hours to ensure complete conversion.

» After workup and purification, the desired n-butyl benzoate can be obtained in high yield.

Quantitative Data Summary
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The following tables summarize the yields of various benzoate esters synthesized using the
general protocol.

Table 1: Carbonylative Coupling of Various Aryl lodides with n-Butanol[2]

Entry Aryl lodide Product Yield (%)

1 lodobenzene n-Butyl benzoate 85
1-lodo-4- n-Butyl 4-

2 82
methylbenzene methylbenzoate
1-lodo-4- n-Butyl 4-

3 78
methoxybenzene methoxybenzoate
1-lodo-4- n-Butyl 4-

4 75
fluorobenzene fluorobenzoate
1-Chloro-4- n-Butyl 4-

5 _ 72
iodobenzene chlorobenzoate
1-Bromo-4- n-Butyl 4-

6 , 70
iodobenzene bromobenzoate
1-lodo-4- n-Butyl 4-

7 (trifluoromethyl)benze  (trifluoromethyl)benzo 68
ne ate
1-lodo-3- n-Butyl 3-

8 80
methylbenzene methylbenzoate
1-lodo-2- n-Butyl 2-

9 76
methylbenzene methylbenzoate

10 2-lodonaphthalene n-Butyl 2-naphthoate 79

) n-Butyl thiophene-2-
11 2-lodothiophene 65
carboxylate
12 3-lodopyridine n-Butyl nicotinate 60

Table 2: Carbonylative Coupling of lodobenzene with Various Alcohols and Phenols[2]
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Entry Alcohol/Phenol Product Yield (%)
1 Methanol Methyl benzoate 80
2 Ethanol Ethyl benzoate 83
3 Isopropanol Isopropyl benzoate 75
4 Benzyl alcohol Benzyl benzoate 88
5 Phenol Phenyl benzoate 70
6 4-Methylphenol p-Tolyl benzoate 68
4-Methoxyphenyl
7 4-Methoxyphenol 65
benzoate
4-Chlorophenyl
8 4-Chlorophenol 62

benzoate

Proposed Catalytic Cycle and Experimental

Workflow

The following diagrams illustrate the proposed catalytic cycle for the tungsten-catalyzed

carbonylative coupling and a general experimental workflow.
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Caption: Proposed catalytic cycle for the carbonylation.
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Combine Aryl lodide, Alcohol,
W(CO)s, and PPhs in Schlenk Tube

:

Establish CO Atmosphere
(Evacuate/Backfill with CO Balloon)

:

Add DMA and EtsN

:

Heat at 100 °C for 24 h

:

Quench with NH4Cl (aq)
and Extract with Ethyl Acetate

:

Dry, Concentrate, and Purify
by Column Chromatography

Isolated Benzoate Ester
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Caption: General experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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